2-methyl-N-[3-(methylsulfanyl)phenyl]-6-(oxan-4-yl)pyrimidin-4-amine
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Overview
Description
2-methyl-N-[3-(methylsulfanyl)phenyl]-6-(oxan-4-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrimidine ring substituted with a 2-methyl group, a 3-(methylsulfanyl)phenyl group, and a 6-(oxan-4-yl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(methylsulfanyl)phenyl]-6-(oxan-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-4,6-dichloropyrimidine with 3-(methylsulfanyl)aniline under basic conditions to form the intermediate 2-methyl-4-chloro-6-(3-(methylsulfanyl)phenyl)pyrimidine. This intermediate is then reacted with tetrahydrofuran (oxane) in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(methylsulfanyl)phenyl]-6-(oxan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-methyl-N-[3-(methylsulfanyl)phenyl]-6-(oxan-4-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(methylsulfanyl)phenyl]-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(methylsulfanyl)phenylpyrimidine: Lacks the oxan-4-yl group, resulting in different chemical properties and biological activities.
6-(oxan-4-yl)pyrimidin-4-amine: Lacks the 2-methyl and 3-(methylsulfanyl)phenyl groups, leading to variations in reactivity and application potential.
Uniqueness
2-methyl-N-[3-(methylsulfanyl)phenyl]-6-(oxan-4-yl)pyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the oxan-4-yl group enhances its solubility and potential interactions with biological targets, while the methylsulfanyl group can undergo various chemical transformations, making it a versatile compound for research and development .
Properties
Molecular Formula |
C17H21N3OS |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-methyl-N-(3-methylsulfanylphenyl)-6-(oxan-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H21N3OS/c1-12-18-16(13-6-8-21-9-7-13)11-17(19-12)20-14-4-3-5-15(10-14)22-2/h3-5,10-11,13H,6-9H2,1-2H3,(H,18,19,20) |
InChI Key |
CMGUHQNWONXHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=CC=C2)SC)C3CCOCC3 |
Origin of Product |
United States |
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